molecular formula C12H11ClN2O B12949310 2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

Cat. No.: B12949310
M. Wt: 234.68 g/mol
InChI Key: JAGNEJLGRAQFFO-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-b]pyrazole core fused with a chlorophenyl group. The presence of the chlorophenyl group imparts specific chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of glacial acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is unique due to its specific chlorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

InChI

InChI=1S/C12H11ClN2O/c13-9-4-1-3-8(7-9)11-12(16)10-5-2-6-15(10)14-11/h1,3-4,7,16H,2,5-6H2

InChI Key

JAGNEJLGRAQFFO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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